Butylidenephthalide

α-glucosidase inhibition antihyperglycemic diabetes

Butylidenephthalide (Bdph, n-butylidenephthalide, (Z)-3-butylidenephthalide) is a monomeric phthalide natural product primarily isolated from the Apiaceae family plants, including Angelica sinensis (Danggui) and Ligusticum chuanxiong. It is a key bioactive constituent with a distinct alkylidene side chain at the C-3 position.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 551-08-6
Cat. No. B1668125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylidenephthalide
CAS551-08-6
Synonyms3-butylidene-1(3H)-isobenzofuranone
3-butylidenephthalide
butylidenephthalide
n-butylidenephthalide
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCCCC=C1C2=CC=CC=C2C(=O)O1
InChIInChI=1S/C12H12O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-8H,2-3H2,1H3/b11-8+
InChIKeyWMBOCUXXNSOQHM-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityslightly
Insoluble in water;  soluble in oils
soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butylidenephthalide (CAS 551-08-6): A Structurally Distinct Phthalide for Specialized Bioactivity and Formulation Needs


Butylidenephthalide (Bdph, n-butylidenephthalide, (Z)-3-butylidenephthalide) is a monomeric phthalide natural product primarily isolated from the Apiaceae family plants, including Angelica sinensis (Danggui) and Ligusticum chuanxiong [1]. It is a key bioactive constituent with a distinct alkylidene side chain at the C-3 position [2]. Its pharmacological profile includes α-glucosidase inhibition, anticancer effects, neuroprotection, and insecticidal activity, positioning it as a specialized tool compound and a candidate for therapeutic development [3].

Why Generic Phthalide Substitution is Inadvisable: Divergent Activity Profiles and Pharmacokinetic Properties of Butylidenephthalide


In-class phthalide compounds, such as ligustilide and butylphthalide, cannot be considered interchangeable substitutes for butylidenephthalide. Structural variations, particularly at the C-3 position, confer distinct, and often opposite, pharmacological activities and target-specific selectivity [1]. Butylidenephthalide demonstrates superior α-glucosidase inhibition and displays unique biotype-dependent insecticidal activity [2]. Furthermore, its low oral bioavailability and rapid elimination present distinct formulation challenges that are not identical to those of its analogs, requiring specialized delivery systems [3]. Selecting the correct compound is critical for reproducible experimental outcomes.

Butylidenephthalide Comparative Efficacy and Performance Data: A Quantitative Evidence Guide


Butylidenephthalide Outperforms Ligustilide and Diligustilide as an In Vivo Antihyperglycemic Agent

In a direct head-to-head in vivo study, butylidenephthalide was the most active antihyperglycemic agent among three major phthalides isolated from Ligusticum porteri. At an oral dose of 56.2 mg/kg, butylidenephthalide decreased blood glucose levels in NAD-STZ-diabetic mice following a sucrose load, whereas ligustilide (2) and (Z)-6,6',7,3'α-diligustilide (1) did not affect α-glucosidase in vivo [1]. Its in vitro potency was confirmed with an IC50 of 2.35 mM against yeast α-glucosidase in a noncompetitive fashion (Ki = 4.86 mM), a binding mode distinct from acarbose [1].

α-glucosidase inhibition antihyperglycemic diabetes

Butylidenephthalide Exhibits Potent Biotype-Specific Insecticidal Activity Distinct from Ligustilide

In a direct comparative study against the B- and Q-biotypes of the whitefly Bemisia tabaci, butylidenephthalide and ligustilide showed markedly different toxicity profiles. Against the B-biotype, (Z)-butylidenephthalide (LC50 = 254 ppm) and (Z)-ligustilide (LC50 = 268 ppm) were similarly potent and more toxic than (3S)-butylphthalide (339 ppm) [1]. However, against the Q-biotype, a dramatic selectivity switch occurred: (Z)-ligustilide (LC50 = 254 ppm) and (3S)-butylphthalide (338 ppm) were significantly more toxic than (Z)-butylidenephthalide, whose LC50 increased to 586 ppm [1]. This indicates a distinct, biotype-dependent mode of action that does not confer cross-resistance with neonicotinoids [1].

insecticide Bemisia tabaci adulticidal activity

Butylidenephthalide Shows Lower Antiproliferative Potency than Senkyunolide A and Ligustilide in HT-29 Colon Cancer Cells

A direct comparative study of three Angelica sinensis phthalides on human colon cancer HT-29 cells revealed that butylidenephthalide (BLP) is significantly less potent than its analogs. The IC50 values for inhibition of cell proliferation were 54.17 ± 5.10 µM for senkyunolide A (SKA), 60.63 ± 6.79 µM for z-ligustilide (LGT), and 236.90 ± 18.22 µM for n-butylidenephthalide (BLP) [1]. This indicates a 4.4-fold lower potency for BLP compared to SKA. All three compounds demonstrated greater potency against HT-29 cells compared to normal colon CCD-18Co cells [1].

antiproliferative colon cancer selectivity

Comparative Pharmacokinetics: Butylidenephthalide Exhibits Lower Exposure and Faster Clearance than Ligustilide

A cross-study pharmacokinetic comparison in rats reveals substantial differences between butylidenephthalide and ligustilide. Following oral administration of a botanical extract (RCR), the AUC0-∞ for butylidenephthalide was 571.48 ± 151.62 h·ng/mL, while ligustilide's AUC0-∞ was 10-fold higher at 5750.77 ± 872.10 h·ng/mL [1]. The clearance (CL) of butylidenephthalide was also markedly higher at 92.21 ± 26.95 mL/h compared to 3.45 ± 0.56 mL/h for ligustilide [1]. This is consistent with other studies reporting low oral bioavailability and rapid elimination for butylidenephthalide [2].

pharmacokinetics AUC clearance

Formulation Challenge: Butylidenephthalide Requires Specialized Delivery Systems to Overcome Instability and Hydrophobicity

Butylidenephthalide presents a distinct formulation challenge due to its physicochemical properties, which differ from those of many other phthalides. It is a hydrophobic compound with low stability and low oral bioavailability [1]. This has necessitated the development of specialized delivery systems, such as positively charged nanoparticle formulations (e.g., BP/LPPC) which have been shown to enhance its antitumor effect in hepatocellular carcinoma models [2]. Patent literature also discloses stable pharmaceutical compositions for intranasal administration to bypass first-pass metabolism and improve brain delivery, addressing its instability and solubility issues [3].

formulation stability nanoparticle

Butylidenephthalide: High-Value Research and Industrial Application Scenarios


Investigating Target-Specific Antihyperglycemic Mechanisms

Select butylidenephthalide as a specific α-glucosidase inhibitor probe when mechanistic studies require a compound with a binding mode distinct from acarbose (Ki = 11.48 mM for acarbose vs. 4.86 mM for butylidenephthalide). Its unique in vivo activity, not shared by ligustilide or diligustilide, makes it essential for validating the role of this enzyme in diabetic models [1].

Studying Biotype-Specific Insecticide Resistance and Mode of Action

Utilize butylidenephthalide's striking biotype-dependent toxicity (LC50 B-biotype 254 ppm vs. Q-biotype 586 ppm) as a selective tool for studying resistance mechanisms in Bemisia tabaci. Its divergent activity compared to ligustilide (LC50 Q-biotype 254 ppm) provides a powerful comparative system for probing the molecular basis of insecticide selectivity and for developing novel, targeted pest control agents [2].

Developing Advanced Formulations for CNS and Cancer Therapeutics

Leverage butylidenephthalide's known formulation challenges (hydrophobicity, low stability, and low oral bioavailability) as a test case for advanced drug delivery systems. Its low AUC and rapid clearance necessitate the use of nanoparticles or stable medium systems. This makes it an ideal model compound for developing and validating novel delivery technologies for intranasal brain targeting or for enhancing the bioavailability of other challenging natural products [3].

Comparative Pharmacology of Phthalides in Cancer Research

Employ butylidenephthalide in head-to-head studies with senkyunolide A and ligustilide to dissect differential antiproliferative pathways in colon cancer. Its significantly lower potency (IC50 236.90 µM) compared to senkyunolide A (IC50 54.17 µM) indicates a distinct mechanism of action. This makes it a critical tool for identifying and validating alternative molecular targets in cancer cells that are not affected by the more potent analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butylidenephthalide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.